molecular formula C9H13N3O4 B13447813 4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B13447813
M. Wt: 229.23 g/mol
InChI Key: CKTSBUTUHBMZGZ-AQAQJVFASA-N
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Description

4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The presence of deuterium atoms in the structure makes it a deuterated compound, which can have unique properties compared to its non-deuterated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a deuterated sugar and a pyrimidine base.

    Glycosylation Reaction: The deuterated sugar is coupled with the pyrimidine base through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst and an anhydrous solvent.

    Deprotection: Protective groups used during the synthesis are removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydrogen atoms on the amino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.

    Biology: Investigated for its potential to interact with biological macromolecules such as enzymes and nucleic acids.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to naturally occurring nucleosides.

    Industry: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to various biological effects. The compound may target enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one: The non-deuterated analog of the compound.

    5-fluorouracil: A nucleoside analog used as an anticancer agent.

    Zidovudine: An antiretroviral medication used to treat HIV.

Uniqueness

The presence of deuterium atoms in 4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one imparts unique properties, such as increased stability and altered metabolic pathways. These properties can enhance the compound’s efficacy and reduce its toxicity compared to non-deuterated analogs.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

229.23 g/mol

IUPAC Name

4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D

InChI Key

CKTSBUTUHBMZGZ-AQAQJVFASA-N

Isomeric SMILES

[2H]C1=C(N(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O)[2H]

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Origin of Product

United States

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